molecular formula C24H34ClN3O B4155069 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Cat. No.: B4155069
M. Wt: 416.0 g/mol
InChI Key: VKRZLSAJFDWLIH-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a complex organic compound that features an adamantyl group, a piperazine ring, and a phenyl ring with a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps. One common approach is the adamantylation of phenol derivatives using adamantanols, catalyzed by ion-exchange resins . This method is advantageous due to its waste-free process and the recyclability of the resin catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and minimizing waste, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group may yield adamantanone, while substitution of the chlorine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Possible use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The piperazine ring may interact with specific amino acid residues in the target protein, while the phenyl ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is unique due to the combination of its adamantyl, piperazine, and phenyl groups. This combination imparts specific physicochemical properties and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

2-(1-adamantyl)-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34ClN3O/c1-2-27-6-8-28(9-7-27)23-20(25)4-3-5-21(23)26-22(29)16-24-13-17-10-18(14-24)12-19(11-17)15-24/h3-5,17-19H,2,6-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRZLSAJFDWLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

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